molecular formula C34H22 B14498546 1,3,5-Triphenylfluoranthene CAS No. 65256-17-9

1,3,5-Triphenylfluoranthene

Cat. No.: B14498546
CAS No.: 65256-17-9
M. Wt: 430.5 g/mol
InChI Key: QLSBMQRHQQYIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triphenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced materials research, particularly in the field of organic electronics. As a member of the triphenylfluoranthene class, this compound is recognized for its potential as an organic fluorophore. Its rigid, multi-ring structure contributes to interesting photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other photonic applications . Research into similar triphenylfluoranthene structures has demonstrated their utility in single-layer device architectures, where they can emit blue light with respectable efficiencies and low turn-on voltages, which is a valuable characteristic for display and lighting technologies . The strategic incorporation of phenyl groups onto the fluoranthene core is a common synthetic approach to fine-tune electronic characteristics, solubility, and thermal stability for device fabrication . Fluoranthene-based compounds are also subjects of study in fundamental research, serving as models for understanding photoluminescence and electronic behavior in non-alternant PAHs . This compound is provided as a high-purity material to ensure reproducible results in experimental settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheets (SDS) for proper handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65256-17-9

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

IUPAC Name

1,3,5-triphenylfluoranthene

InChI

InChI=1S/C34H22/c1-4-12-23(13-5-1)26-20-31-27-18-10-11-19-28(27)33-30(25-16-8-3-9-17-25)22-29(32(21-26)34(31)33)24-14-6-2-7-15-24/h1-22H

InChI Key

QLSBMQRHQQYIEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C5=CC=CC=C5C4=C(C=C3C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Electronic Structure and Photophysical Mechanisms of 1,3,5 Triphenylfluoranthene Analogues

Theoretical and Computational Approaches to Electronic Structure

The electronic characteristics of complex organic molecules like 1,3,5-triphenylfluoranthene analogues are extensively studied using computational chemistry methods. These approaches provide deep insights into the molecular orbitals and electronic transitions that govern their optical and electronic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are powerful computational tools for investigating the electronic structure of molecular systems. researchgate.netresearchgate.net These methods are used to calculate ground state geometries, frontier molecular orbital energies, and absorption spectra. researchgate.netresearchgate.net For instance, in studies of hole transport materials based on 1,3,5-tris(diphenylamino)benzene (B145324) derivatives, calculations are often performed using the B3LYP functional with a 6-311G basis set to determine these fundamental properties. researchgate.netresearchgate.net Similarly, TD-DFT calculations have been successfully employed to predict the UV absorption data for series of 1,3,5-triazines, showing good agreement with experimental results. sci-hub.se These computational approaches are foundational for understanding the structure-property relationships in complex aromatic systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)

In fluoranthene (B47539) derivatives designed as donor-acceptor chromophores, the spatial distribution of these orbitals is crucial. For example, in a derivative where triphenylamine (B166846) (donor) is attached to a fluoranthene core (acceptor), theoretical studies show that the hole density (related to the HOMO) is localized on the triphenylamine moiety, while the electron density (related to the LUMO) is situated on the fluoranthene core. rsc.org This separation of the frontier orbitals is a hallmark of systems capable of intramolecular charge transfer upon excitation. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Data for a Fluoranthene Analogue Note: This table is illustrative, based on typical findings for donor-acceptor fluoranthene systems. Exact values depend on the specific analogue and computational method.

Molecular Orbital Energy (eV) Primary Localization
LUMO -2.5 Fluoranthene Core
HOMO -5.4 Triphenylamine Donor

| HOMO-LUMO Gap | 2.9 | |

Simulation of Absorption and Emission Spectra

TD-DFT is a primary method for simulating the electronic absorption and emission spectra of molecules. sci-hub.se By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states, researchers can predict the wavelengths of maximum absorption (λ_max). researchgate.net These simulations are vital for interpreting experimental spectra and understanding the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). mdpi.com

For fluoranthene derivatives, theoretical simulations can model how the attachment of different functional groups affects the absorption and emission properties. researchgate.net The calculated spectra are often compared with experimental data obtained from UV-Vis absorption and photoluminescence spectroscopy to validate the computational models. researchgate.netrsc.org The agreement between simulated and experimental spectra provides confidence in the calculated electronic structures and transition properties. sci-hub.se

Table 2: Simulated vs. Experimental Absorption Data Note: This table represents typical data for analogous aromatic systems to illustrate the correlation between theoretical and experimental findings.

Compound Calculated λ_max (nm) (TD-DFT) Experimental λ_max (nm)
Analogue A 385 390
Analogue B 410 415

Elucidation of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular Charge Transfer (ICT) is a photophysical phenomenon occurring in molecules that contain both an electron-donating (D) and an electron-accepting (A) group. rsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to an excited state with a large dipole moment and significant charge separation. rsc.org

In analogues of this compound, ICT characteristics can be engineered by attaching strong donor groups, such as triphenylamine, to the fluoranthene core, which can act as an acceptor. rsc.org Theoretical studies demonstrate this charge transfer by analyzing the distribution of electron and hole densities in the excited state. rsc.org The localization of the hole on the donor and the electron on the acceptor confirms the ICT character of the electronic transition. rsc.org Experimental evidence for ICT is often obtained through solvatochromism studies, where the emission wavelength shows a significant red-shift in more polar solvents, consistent with the stabilization of the highly polar ICT excited state. rsc.org This process may also involve structural relaxation in the excited state. rsc.org

Excited State Dynamics and Photoluminescence Phenomena

The behavior of a molecule after absorbing light is governed by its excited-state dynamics, which includes processes like exciton (B1674681) relaxation and emission of light.

Mechanisms of Exciton Relaxation in Fluoranthene Systems

Following photoexcitation, an exciton—a bound state of an electron and a hole—is created. The system then undergoes relaxation to lower energy states before emitting a photon (photoluminescence) or relaxing non-radiatively. aps.org In disordered one-dimensional systems, such as aggregated conjugated molecules, this relaxation can be complex, with excitons potentially becoming localized in regions of lower potential energy. aps.org

In fluoranthene-based molecular systems, the relaxation process involves the transition from the initial excited state to a more stable configuration, which can include the formation of an ICT state. rsc.org The dynamics of this process can be studied using time-resolved spectroscopic techniques. rsc.org The efficiency and pathway of exciton relaxation determine the photoluminescence quantum yield and lifetime of the molecule. In some cases, disorder can prevent the complete relaxation of excitons to the lowest local energy state, leading to emission from higher-lying excited states. aps.org The coupling between excitons and molecular vibrations (phonons) can also play a significant role in the relaxation mechanism. aps.org

Investigation of Photoluminescence Quantum Yields (PLQY)

The photoluminescence quantum yield (PLQY or Φ) is a fundamental measure of a molecule's fluorescence efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org A PLQY of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. wikipedia.org Compounds with high quantum yields are considered highly fluorescent. wikipedia.org

The determination of PLQY is crucial for characterizing fluorophores like this compound analogues. It is calculated using the rate constants for radiative decay (fluorescence, kf) and non-radiative decay (knr) processes. Non-radiative pathways, which compete with fluorescence and lower the quantum yield, include internal conversion, intersystem crossing, and energy transfer. wikipedia.org

The PLQY can be measured using either absolute or relative methods. The absolute method involves detecting all emitted fluorescence from a sample using an integrating sphere. jascoinc.com The relative method compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield under identical experimental conditions. bjraylight.com Quinine sulfate (B86663) in a sulfuric acid solution is a commonly used standard for such measurements. jascoinc.combjraylight.com

Table 1: Illustrative Photoluminescence Quantum Yields of Standard Fluorophores

Compound Solvent Quantum Yield (Φ)
Quinine Sulfate 0.1 M H₂SO₄ 0.52 - 0.60
9,10-Diphenylanthracene Cyclohexane 0.97
[Ru(bpy)₃]²⁺ Deaerated Water 0.063
[Ru(bpy)₃]²⁺ Deaerated Acetonitrile 0.095

Note: This table provides examples of established quantum yields for standard reference compounds to illustrate the range of possible values. Data sourced from multiple studies. bjraylight.com

Transient Absorption Spectroscopy for Excited State Characterization

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states in molecules. This method provides critical insights into the pathways of energy relaxation that occur after a molecule absorbs light, typically on timescales ranging from femtoseconds to nanoseconds. nih.govdtic.mil

In a typical TA experiment, a sample is first excited by an ultrashort "pump" laser pulse, which populates one or more electronic excited states. A second, broadband "probe" pulse, delayed in time relative to the pump, is then passed through the sample. By measuring the change in the probe's absorption spectrum at various delay times, one can monitor the formation and decay of transient species, such as singlet and triplet excited states, charge-separated states, or structural isomers. dtic.milrsc.org

For complex π-conjugated systems like this compound analogues, TA spectroscopy can elucidate several key processes:

Excited State Relaxation: After initial excitation, molecules often undergo rapid structural relaxation on the excited state potential energy surface, which can be observed as spectral shifts in the TA data within hundreds of femtoseconds. rsc.org

Intersystem Crossing (ISC): The transition from a singlet excited state (S₁) to a triplet excited state (T₁) is a crucial process in many photophysical applications. TA spectroscopy can directly track the decay of the S₁ state and the corresponding rise of the T₁ state absorption, allowing for the determination of ISC rates. For example, studies on phenylthiophene compounds have used TA to measure ISC timescales ranging from approximately 20 to 130 picoseconds. rsc.org

Charge Separation: In donor-acceptor systems, photoexcitation can lead to the formation of a charge-separated state. TA spectroscopy has been employed to study porphyrin-based triads, revealing that charge separation can occur on a picosecond timescale following excitation. rsc.org The technique can also follow the subsequent charge recombination process. rsc.org

By analyzing the evolution of the transient spectra, the lifetimes of different excited states can be determined, providing a detailed picture of the deactivation channels available to the molecule after absorbing light. dtic.mil

Influence of Environmental Factors on Photophysical Properties, including Solvent Polarity

The photophysical properties of fluorescent molecules, including their absorption and emission spectra, fluorescence lifetime, and quantum yield, can be significantly influenced by their local environment. rsc.org One of the most critical environmental factors is the polarity of the solvent in which the fluorophore is dissolved. nih.gov

The interaction between the fluorophore's dipole moment (in both the ground and excited states) and the surrounding solvent molecules can lead to several observable effects:

Solvatochromism: This refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) with a change in solvent polarity. For molecules where the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum, resulting in an increased Stokes shift. rsc.org

Quantum Yield Variation: Solvent polarity can alter the rates of non-radiative decay processes, thereby affecting the fluorescence quantum yield. For some molecules, the quantum yield may decrease monotonically with increasing solvent polarity. rsc.org In other cases, the quantum yield might reach a maximum in moderately polar solvents before decreasing in highly polar environments. rsc.org For example, the fluorescence of 8-anilinonaphthalene-1-sulfonic acid (ANS) is very weak in aqueous solutions but becomes strong in nonpolar solvents or when bound to proteins, demonstrating a dramatic environmental effect on its quantum yield. wikipedia.org

Changes in Excited State Nature: In certain molecules, the solvent can influence the character of the lowest energy excited state. For instance, in some push-pull systems, an increase in solvent polarity can favor the formation of a charge-transfer (CT) excited state, which may have different deactivation pathways compared to the locally excited (LE) state that is dominant in nonpolar solvents. rsc.org

The study of these environmental effects is crucial for understanding the fundamental photophysics of compounds like this compound and for optimizing their performance in applications such as sensors and organic light-emitting diodes (OLEDs), where the local molecular environment plays a critical role. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,3,5-tris(2-naphthyl)benzene
9,10-Diphenylanthracene
Quinine Sulfate
[Ru(bpy)₃]²⁺ (Tris(bipyridine)ruthenium(II) chloride)
2-phenylthiophene

An article focusing on the chemical compound “this compound” cannot be generated. Sufficiently detailed scientific research and specific data regarding the advanced spectroscopic characterization of this compound are not available in the provided search results. Foundational experimental and computational data required to accurately discuss its FT-IR, Raman, and NMR spectra are absent.

Advanced Spectroscopic Characterization of 1,3,5 Triphenylfluoranthene

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Insights into Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a important technique for probing the electronic structure of molecules like 1,3,5-Triphenylfluoranthene. The absorption of UV-Vis radiation by a molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. In organic molecules with extensive π-systems, such as polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the most significant electronic transitions are typically π → π* transitions.

The UV-Vis spectrum of a fluoranthene (B47539) derivative is characterized by absorption bands that correspond to these electronic transitions. The position (wavelength) and intensity (molar absorptivity, ε) of these bands provide valuable information about the molecule's electronic properties. For instance, the presence of phenyl substituents on the fluoranthene core is expected to influence the electronic transitions. The phenyl groups can extend the π-conjugation of the fluoranthene system, which generally leads to a bathochromic (red) shift of the absorption maxima, meaning they absorb light at longer wavelengths. This is because the extended conjugation narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical data table for the UV-Vis absorption of this compound in a common organic solvent like dichloromethane might look like the following, based on trends observed for similar phenyl-substituted PAHs. It is important to note that this is a representative table and not based on experimental data for this specific compound.

Absorption Maximum (λ_max, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~ 350~ 25,000π → π
~ 290~ 50,000π → π
~ 260~ 40,000π → π*

Fluorescence Spectroscopy for Investigating Molecular Interactions and Dynamics

Fluorescence spectroscopy is a highly sensitive method used to study the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties of a molecule and can be used to probe its interactions with its environment and its molecular dynamics. For a molecule like this compound, which is expected to be fluorescent due to its rigid aromatic structure, fluorescence spectroscopy can reveal details about its photophysical behavior.

Upon excitation with UV-Vis light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). The wavelength of maximum fluorescence emission (λ_em) and the fluorescence quantum yield (Φ_f), which is the ratio of emitted photons to absorbed photons, are key parameters obtained from fluorescence spectroscopy.

The fluorescence of this compound can be influenced by various factors, including the polarity of the solvent, the presence of quenchers, and interactions with other molecules. For example, in more polar solvents, a red shift in the emission spectrum is often observed, indicating a more stabilized excited state. Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, such as collisional quenching by other molecules or energy transfer. Studying these quenching processes can provide insights into the accessibility of the fluorophore and the dynamics of its interactions.

Furthermore, fluorescence anisotropy or polarization measurements can be used to study the rotational dynamics of the molecule. By exciting the sample with polarized light and measuring the polarization of the emitted light, information about the size and shape of the molecule, as well as the viscosity of its local environment, can be obtained.

While specific studies on the use of this compound fluorescence to investigate molecular interactions are not available in the searched literature, a hypothetical data table summarizing its potential fluorescence properties in a non-polar solvent like cyclohexane is presented below. This table is illustrative and not based on measured data.

Excitation Wavelength (λ_ex, nm)Emission Maximum (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)
~ 350~ 420~ 70~ 0.4

Applications of 1,3,5 Triphenylfluoranthene in Advanced Organic Materials

Organic Light-Emitting Diodes (OLEDs) as Blue Emitters

The development of efficient and stable blue emitters remains a critical challenge in OLED technology for full-color displays and solid-state lighting. aip.orgnih.gov Triphenylfluoranthene derivatives have emerged as a promising class of materials to address this challenge, serving as highly efficient blue fluorescent dopants.

The molecular design of fluorescent dopants is crucial for achieving high-performance blue OLEDs. Key principles involve creating molecules with high photoluminescence quantum yields (PLQY) and specific structural features to ensure color purity and efficiency. semanticscholar.org For fluoranthene-based emitters, design strategies often focus on combining molecular structures that reduce the shoulder of the fluorescence spectrum, leading to a purer blue emission. researchgate.net

A significant challenge in emitter design is preventing the formation of excimers, which are excited-state dimers that can form in the solid state and lead to lower energy, broader emission, thus reducing efficiency and color purity. semanticscholar.org To counteract this, bulky side groups are often added to the core chromophore to inhibit intermolecular packing. semanticscholar.org An alternative strategy involves creating dual-core chromophores, for instance by combining anthracene and pyrene, which maintain a significant dihedral angle between the two moieties to prevent excimer formation. semanticscholar.org For triphenylfluoranthene and its derivatives, the strategic placement of phenyl groups helps to create a rigid and sterically hindered structure that minimizes these undesirable intermolecular interactions.

Furthermore, achieving a high horizontal orientation of the dopant molecules within the emitting layer is a key design consideration. researchgate.net A higher orientation factor allows for improved light outcoupling, significantly boosting the external quantum efficiency (EQE) of the device. nih.gov Novel blue dopants have been developed that exhibit both high PLQY (>0.9) and a highly horizontal orientation (>0.9) while maintaining chemical stability through the introduction of suitable substituents. researchgate.net

The selection of a suitable host material is pivotal for efficient and stable OLEDs. researchgate.net The host material must have a wider energy gap and a higher triplet energy level than the dopant to ensure that energy is transferred effectively and to confine the excitons within the emitting layer. nih.govrsc.org A good overlap between the emission spectrum of the host and the absorption spectrum of the dopant facilitates efficient Förster resonance energy transfer (FRET), which is the primary mechanism for energy transfer in fluorescent OLEDs.

In devices using 7,8,10-triphenylfluoranthene as a dopant, a close comparison of the photoluminescence and electroluminescence spectra revealed nearly identical exciton (B1674681) relaxation pathways, indicating a highly efficient and complete energy transfer from the host material to the dopant. aip.org The attainment of high external quantum efficiency in OLEDs with novel blue fluorescent dopants has been directly ascribed to the improvement of this energy transfer efficiency from the host to the dopant. researchgate.net

The performance of an OLED is quantified by several key metrics, including external quantum efficiency (EQE), which measures the ratio of photons emitted to electrons injected; current efficiency, measured in candelas per ampere (cd/A); and power efficiency, measured in lumens per watt (lm/W).

An OLED device utilizing 7,8,10-triphenylfluoranthene (TPF) as a blue fluorescent dopant within a dipyrenylfluorene (DPF) host demonstrated high efficiency. aip.org With an optimal doping concentration of 6%, the device achieved a maximum luminous efficiency of 3.33 cd/A and an external quantum efficiency of 2.48%. aip.org This device emitted a pure blue light with a peak wavelength of 456 nm and Commission Internationale de l'Eclairage (CIE) coordinates of (0.164, 0.188). aip.org The introduction of an efficiency-enhancement layer (EEL) between the emitting and electron-transporting layers has been shown to boost the EQE of fluorescent blue OLEDs to as high as 11.5%. nih.gov

The development of novel fluoranthene (B47539) derivatives for non-doped OLEDs has also shown encouraging results, with devices achieving high luminance (≥2000 cd m⁻²) and external quantum efficiencies in the range of 1.1–1.4%. rsc.org For advanced display applications, novel blue-fluorescent dopants with a heteroaromatic ring skeleton have achieved an EQE as high as 10.7% in bottom-emission devices. researchgate.net

Emitter/DopantHost MaterialMax. EQE (%)Max. Luminous/Current EfficiencyCIE Coordinates (x, y)Ref
7,8,10-Triphenylfluoranthene (6%)Dipyrenylfluorene (DPF)2.48%3.33 cd/A(0.164, 0.188) aip.org
TPO-AP (non-doped)-4.26%5.49 cd/ANot Specified semanticscholar.org
Novel Blue Dopants with EEL-11.5%Not Specified(0.138, 0.092) nih.gov
Heteroaromatic Ring Dopant (BD-05)-10.7%Not Specified(0.12, 0.13) researchgate.net
Functionalized Fluoranthene (non-doped)-1.1-1.4%Not SpecifiedNot Specified rsc.org

Achieving deep blue emission is a fundamental requirement for high-quality, full-color displays that can meet modern color gamut standards like BT.2020. nih.govresearchgate.net Deep blue refers to emission with specific CIE coordinates, typically with a y-value less than 0.10. nih.gov The structural arrangement of substituents on the fluoranthene core, creating different isomers, plays a crucial role in tuning the emission wavelength to achieve this deep blue chromaticity.

The use of 7,8,10-triphenylfluoranthene, a specific isomer, has been shown to produce a pure blue emission suitable for display applications. aip.org Different isomers can exhibit substantial shifts in their emission spectra. rsc.org By modifying the substitution pattern on the fluoranthene backbone, it is possible to fine-tune the energy levels of the molecule and, consequently, the color of the emitted light. For instance, introducing nonconjugated units into a polymer backbone containing isomers can effectively perturb the conjugation length, leading to a significant blue-shift and enabling deep-blue light emission. researchgate.net

Novel dopants with specifically designed heteroaromatic ring skeletons have been developed as an alternative to conventional pyrene-based dopants to achieve better deep-blue chromaticity while maintaining high efficiency. researchgate.net This demonstrates that the core molecular structure, including the isomeric form, is a key factor in pushing the emission further into the deep blue region required for next-generation displays and efficient solid-state lighting. nih.govresearchgate.net

Organic Electronics and Semiconducting Materials Beyond OLEDs

While their application in OLEDs is prominent, the favorable electronic properties of fluoranthene derivatives also make them suitable for other organic electronic devices, notably organic field-effect transistors (OFETs).

Organic field-effect transistors are fundamental components of flexible, low-cost electronic applications like flexible displays, sensors, and RFID tags. nih.govmit.edu The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. mit.edu

A family of air-stable, sulfur-hetero oligoarenes based on the benzo[k]fluoranthene unit has been developed as the active material for thin-film OFETs. nih.gov These materials were synthesized and used to fabricate "top contact" configuration transistors. nih.gov The charge carrier mobility of these devices was found to be dependent on the substituents on the molecular skeleton, which influence the morphology of the thin film. nih.gov Through thermal annealing of the vacuum-deposited films, the performance of these fluoranthene-based OFETs was significantly improved, achieving a carrier mobility as high as 0.083 cm² V⁻¹ s⁻¹ and a current on/off ratio of 10⁶. nih.gov This level of performance demonstrates the potential of fluoranthene derivatives as high-performance semiconductors for practical electronic applications beyond light emission.

Photovoltaic Applications: Donor/Acceptor Interactions in Organic Solar Cells

Fluoranthene and its derivatives have emerged as a significant class of polycyclic aromatic hydrocarbons (PAHs) in the field of organic electronics and materials science due to their compelling structural and photophysical properties. In the realm of photovoltaics, particularly in perovskite solar cells, fluoranthene derivatives are being explored for their potential as efficient hole-transporting materials (HTMs). researchgate.net

Organic solar cells function based on the principle of light absorption by a donor material, which then transfers an electron to an acceptor material, creating a charge separation that generates current. The efficiency of this process is highly dependent on the properties of the donor and acceptor materials and their interaction at the interface. An effective HTM (the donor) must possess suitable energy levels to facilitate the efficient extraction of a "hole" (the positive charge left behind after an electron is excited and transferred) from the light-absorbing perovskite layer and transport it to the electrode.

Researchers have identified certain fluoranthene derivatives as promising candidates for this role. Their rigid, planar structure and extended π-conjugation can facilitate good molecular packing and charge carrier mobility, which are crucial for high-performance solar cells. The tunability of their electronic properties through chemical modification allows for the optimization of energy level alignment with the perovskite layer, thereby enhancing the efficiency of hole extraction and minimizing energy loss. The investigation into fluoranthene-based HTMs is part of a broader effort to develop cost-effective, stable, and high-performance alternatives to more traditional and expensive materials used in perovskite solar cells. researchgate.netrsc.orgwhiterose.ac.ukmdpi.com

Advancements in All-Photolithography Compatible Semiconducting Photoresists

Information regarding the specific application of 1,3,5-Triphenylfluoranthene or its derivatives in all-photolithography compatible semiconducting photoresists is not available in the provided search results. This area of materials science is focused on developing organic semiconductors that can be directly patterned using photolithography, a standard high-resolution technique in the microelectronics industry, to simplify the manufacturing of organic electronic devices. dupont.comhalocarbon.comsemiconductors.org

Application in Molecular Heterojunctions and Conjugated Polymer Systems

The fluoranthene core is a valuable building block for the synthesis of novel organic semiconducting materials intended for applications in electronic devices. Its electron-rich, fused-ring structure can be incorporated into larger π-conjugated systems to create materials with tailored electronic and optical properties. These properties are fundamental to the performance of devices like organic field-effect transistors (OFETs), which rely on the efficient transport of charge carriers through a thin film of an organic semiconductor.

One notable example is the development of a new family of air-stable, sulfur-hetero oligoarenes based on the benzo[k]fluoranthene unit. acs.org In this research, the fluoranthene core was chemically modified and extended through cyclization reactions to produce sulfur-containing benzo[k]fluoranthene derivatives. These new compounds were utilized as the active materials in thin-film OFETs. The performance of such devices is critically dependent on the formation of a well-ordered molecular heterojunction, which is the interface between the organic semiconductor and the dielectric or electrode layers. The specific structure of the fluoranthene derivatives influences their molecular packing in the solid state, which in turn dictates the efficiency of charge transport across these junctions. The successful fabrication of OFETs using these materials demonstrates the utility of the fluoranthene scaffold in creating functional conjugated systems for advanced electronic applications. acs.org While many conjugated microporous polymers have been developed using cores like 1,3,5-triazine, the principles of extending conjugation apply to fluoranthene systems as well. researchgate.netrsc.orgnih.govrsc.org

Fluorescent Probes and Chemical Sensors

Design and Mechanism of Fluoranthene-Based Fluorescent Probes

The design of fluorescent probes for chemical sensing is a sophisticated area of chemistry that aims to create molecules that signal the presence of a specific analyte through a change in their fluorescence. instras.comrsc.org The fundamental components of such a probe are a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). The fluoranthene core, with its inherent fluorescence, serves as an excellent fluorophore platform.

Several mechanisms are employed in the design of fluorescent probes, which can be applied to fluoranthene-based systems:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor is electronically coupled to the fluorophore. In the absence of the analyte, an electron transfer process occurs upon excitation, which quenches the fluorescence. When the analyte binds to the receptor, this electron transfer is disrupted, "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group connected by a π-system. The binding of an analyte can alter the electronic properties of either the donor or acceptor, leading to a shift in the emission wavelength and/or intensity.

Chelation-Enhancement/Quenching: Many probes are designed to detect metal ions. dntb.gov.uascispace.com A chelating receptor binds the metal ion, and this binding event can either enhance fluorescence by making the molecule more rigid and reducing non-radiative decay pathways, or quench fluorescence through mechanisms involving the bound metal ion.

By attaching appropriate receptor groups to the fluoranthene skeleton, chemists can design probes that are highly selective and sensitive to a wide range of analytes, from metal ions to biological molecules. dntb.gov.uascispace.com

Intracellular Imaging Applications (e.g., Lipid Droplet Staining)

Fluoranthene-based fluorescent probes have been successfully developed for specific and sensitive applications in biological imaging, most notably for the staining of intracellular lipid droplets. acs.org Lipid droplets are dynamic organelles crucial for lipid storage and metabolism, and their misregulation is linked to various diseases, making them an important target for cellular imaging. nih.gov

A prime example is the development of a fluoranthene-based probe named FLUN-550 . This probe is a live-cell permeant, non-toxic molecule designed for the selective staining and quantification of lipid droplets. acs.org A key feature of FLUN-550 is its ability to selectively accumulate in the nonpolar environment of lipid droplets. This localization leads to a significant fluorescence signal specifically from the droplets with very low background noise from the aqueous cytoplasm, a desirable characteristic for high-contrast imaging. acs.org

The utility of FLUN-550 has been demonstrated across a diverse range of biological systems, including:

3T3-L1 preadipocytes (a common cell line for studying fat cell formation)

J774 macrophages

MCF7 breast cancer cells

Leishmania donovani protozoan parasites

Caenorhabditis elegans nematodes (in vivo) acs.org

This broad applicability highlights the probe's effectiveness and biocompatibility. Compared to other dyes used for lipid droplet staining, such as Nile Red or BODIPY-based probes, fluoranthene-based probes like FLUN-550 offer a valuable alternative for researchers studying lipid biology. mdpi.comresearchgate.net

Table 1: Photophysical Properties of the Fluoranthene-Based Lipid Droplet Probe FLUN-550

Property Value
Excitation Wavelength (λex) 488 nm
Emission Wavelength (λem) 550 nm
Stokes Shift 62 nm
Application Selective staining of intracellular lipid droplets
Cell Permeability Yes
Toxicity Low / Non-toxic

Data sourced from research on the FLUN-550 probe. acs.org

Advancements in Near-Infrared (NIR) Fluorescent Probes for Biological Research

The development of fluorescent probes that operate in the near-infrared (NIR) region of the electromagnetic spectrum (typically 700-1700 nm) is a major goal in biological imaging and diagnostics. rsc.orgresearchgate.net NIR probes offer significant advantages for in vivo (in living animal) studies because NIR light can penetrate deeper into tissues compared to visible light. rsc.org Furthermore, biological tissues have very low autofluorescence in the NIR window, which dramatically reduces background signal and improves the sensitivity and clarity of the image. nih.gov

Research in this area focuses on creating new fluorophore platforms and modifying existing ones—such as cyanines, rhodamines, and BODIPYs—to shift their absorption and emission wavelengths into the NIR range. rsc.orgrsc.org The design of these probes often incorporates mechanisms that "turn on" the NIR fluorescence only in the presence of a specific biological target, such as an enzyme or a reactive oxygen species, allowing for the visualization of specific molecular events in real-time within a living organism. nih.govnih.gov While various organic dye platforms are being actively investigated for these purposes, the extension of the fluoranthene scaffold to create functional NIR probes represents a potential direction for future research in the field of advanced biological imaging. cytoskeleton.comnih.gov

Challenges and Future Research Directions for 1,3,5 Triphenylfluoranthene Chemistry

Enhancing Synthetic Accessibility and Scalability for Industrial Applications

A significant challenge in the widespread application of 1,3,5-Triphenylfluoranthene lies in its synthesis. Current laboratory-scale methods often involve multi-step procedures with modest yields, hindering its cost-effective production for industrial purposes. Future research must focus on developing more efficient and scalable synthetic routes.

Key Challenges and Research Directions:

Streamlining Synthetic Pathways: Current synthetic strategies often rely on classical methods for constructing the fluoranthene (B47539) core, which can be lengthy and inefficient. Future efforts should explore novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, to construct the 1,3,5-triphenyl-substituted fluoranthene skeleton in fewer steps and with higher atom economy.

Green Chemistry Approaches: Traditional synthetic methods often employ harsh reagents and generate significant chemical waste. The development of greener synthetic protocols is a critical future direction. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted or flow chemistry techniques. These approaches not only reduce the environmental impact but can also lead to improved reaction efficiency and scalability.

Process Optimization and Scale-Up: Translating a laboratory-scale synthesis to an industrial process presents numerous challenges, including reaction kinetics, heat and mass transfer, and product purification. Detailed process optimization studies are needed to identify robust and reproducible conditions for the large-scale production of this compound with high purity.

ChallengeFuture Research DirectionPotential Impact
Complex and low-yielding synthesisDevelopment of novel catalytic methods (e.g., C-H activation)Reduced number of synthetic steps, increased overall yield.
Expensive starting materialsExploration of alternative and abundant precursorsLower production costs, increased economic viability.
Environmental impact of synthesisImplementation of green chemistry principles (e.g., flow chemistry, benign solvents)Minimized waste generation, safer and more sustainable processes.
Difficulty in scaling up productionDetailed process optimization and engineering studiesEnablement of large-scale, cost-effective industrial production.

Tailoring Electronic and Photophysical Properties through Precise Structural Modification

The electronic and photophysical properties of this compound are intimately linked to its molecular structure. Fine-tuning these properties through precise chemical modifications is a key area of research for optimizing its performance in various applications.

Strategies for Property Tailoring:

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings or the fluoranthene core can significantly modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's charge injection and transport properties, as well as its absorption and emission spectra. Systematic studies on the effect of different substituents at various positions are needed to establish clear structure-property relationships.

Extension of π-Conjugation: Extending the π-conjugated system of this compound by introducing additional aromatic or unsaturated moieties can lead to a red-shift in its absorption and emission, making it suitable for applications requiring longer wavelength operation. This can be achieved through the synthesis of derivatives with larger polycyclic aromatic hydrocarbon (PAH) substituents.

Steric Hindrance and Molecular Packing: The introduction of bulky substituents can influence the intermolecular interactions and solid-state packing of this compound derivatives. This can be used to control aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) effects, which are critical for the performance of solid-state lighting and display devices.

Introduction of Heteroatoms: Replacing carbon atoms in the aromatic framework with heteroatoms such as nitrogen, boron, or sulfur can profoundly alter the electronic structure and photophysical properties. For instance, incorporating a BN unit into the fluoranthene core has been shown to widen the HOMO-LUMO energy gap.

Modification StrategyEffect on PropertiesPotential Application
Introduction of electron-donating/withdrawing groupsTuning of HOMO/LUMO levels, charge transport, and emission colorOptimized performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Extension of π-conjugated systemRed-shifted absorption and emissionNear-infrared (NIR) emitting materials for bioimaging and telecommunications.
Introduction of bulky substituentsControl of intermolecular interactions and solid-state packingHigh-efficiency solid-state emitters with reduced aggregation-caused quenching.
Incorporation of heteroatomsAlteration of electronic structure and energy levelsDevelopment of novel materials with unique optoelectronic properties.

Advancements in Device Performance, Operational Stability, and Lifetime in Organic Electronics

While this compound and its derivatives show promise for use in organic electronic devices such as OLEDs, significant challenges remain in achieving high performance, long-term operational stability, and extended device lifetimes.

Key Areas for Improvement:

Charge Injection and Transport: Efficient injection of electrons and holes from the electrodes and balanced transport of these charge carriers within the organic layers are crucial for high device efficiency. The development of this compound derivatives with tailored HOMO and LUMO levels that align well with the work functions of common electrode materials is essential. Furthermore, understanding and optimizing the charge mobility of these materials is a key research focus.

Exciton (B1674681) Management: In OLEDs, the efficient generation of light-emitting excitons and the suppression of non-radiative decay pathways are paramount. The design of host-guest systems where this compound derivatives act as either the host or the emitter needs to be optimized to ensure efficient energy transfer and high photoluminescence quantum yields in the solid state.

Degradation Mechanisms and Stability: Organic electronic materials are susceptible to degradation under operational stress, leading to a decrease in performance and limited device lifetime. Understanding the intrinsic and extrinsic degradation pathways of this compound-based materials is critical for developing strategies to enhance their stability. This includes studying their electrochemical stability and their susceptibility to degradation from factors such as moisture, oxygen, and heat.

ChallengeFuture Research DirectionDesired Outcome
Inefficient charge injection and transportSynthesis of derivatives with tailored energy levels and high charge mobilityReduced operating voltage and increased power efficiency.
Non-radiative exciton decayDesign of optimized host-guest systems and materials with high quantum yieldsHigher external quantum efficiency and brighter emission.
Sub-optimal device architectureExploration of novel device structures and interfacial engineeringEnhanced overall device performance and efficiency.
Material and device degradationInvestigation of degradation mechanisms and development of stable materialsIncreased operational lifetime and long-term stability.

Expanding the Scope of Biosensing and Advanced Imaging Applications

The inherent fluorescence of this compound makes it an attractive candidate for applications in biosensing and advanced imaging. However, further research is needed to fully exploit its potential in these fields.

Future Opportunities:

Fluorescent Probes and Sensors: The fluoranthene core can be functionalized with specific recognition moieties to create highly selective and sensitive fluorescent probes for the detection of biologically relevant analytes, such as metal ions, reactive oxygen species, and specific biomolecules. The triphenyl substitution can be leveraged to tune the photophysical properties and enhance the sensor's performance.

Bioimaging Agents: For in vivo imaging applications, it is crucial to develop water-soluble and biocompatible derivatives of this compound. This can be achieved by introducing hydrophilic functional groups or by encapsulating the molecule in biocompatible nanoparticles. Furthermore, shifting the emission to the near-infrared (NIR) region would be highly beneficial for deep-tissue imaging.

Advanced Imaging Techniques: The unique photophysical properties of this compound derivatives could be harnessed for advanced imaging modalities such as two-photon microscopy, fluorescence lifetime imaging microscopy (FLIM), and super-resolution microscopy. Research into the multiphoton absorption cross-sections and photostability of these compounds is necessary to assess their suitability for these techniques.

Theranostics: Combining the imaging capabilities of this compound with a therapeutic function in a single molecule could lead to the development of novel theranostic agents for cancer treatment and other diseases. This would involve the incorporation of functionalities that can be activated by light to induce a therapeutic effect, such as the generation of singlet oxygen for photodynamic therapy.

Development of Novel Theoretical Models and Computational Strategies for Predictive Material Design

Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and design of new materials with desired properties. For this compound and its derivatives, the development of more accurate and efficient computational methods is a key future research direction.

Advancing Predictive Capabilities:

Accurate Prediction of Photophysical Properties: While quantum chemical methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) are widely used to predict the electronic and optical properties of organic molecules, their accuracy can be limited, especially for large and complex systems. The development of more advanced theoretical models and computational protocols is needed to accurately predict key parameters such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes.

Modeling of Solid-State Effects: The properties of organic materials in the solid state can differ significantly from those in solution due to intermolecular interactions. Developing computational strategies that can accurately model these solid-state effects, including crystal packing and aggregation, is crucial for predicting the performance of materials in devices.

High-Throughput Virtual Screening: The chemical space of possible this compound derivatives is vast. High-throughput virtual screening, powered by machine learning and artificial intelligence, can be employed to rapidly screen large libraries of virtual compounds and identify promising candidates for synthesis and experimental characterization. This data-driven approach can significantly accelerate the materials discovery process.

Area of DevelopmentDesired AdvancementImpact on Research
Quantum Chemical MethodsImproved accuracy in predicting excited-state propertiesMore reliable in silico design of materials with targeted photophysical properties.
Solid-State ModelingAccurate prediction of properties in the condensed phaseBetter understanding of structure-property relationships in thin films and devices.
High-Throughput ScreeningRapid identification of promising candidate moleculesAccelerated discovery of new high-performance materials.
Multiscale ModelingLinking molecular properties to macroscopic device performancePredictive design of complete organic electronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.